molecular formula C15H11N B8651234 2-(9H-fluoren-9-yl)acetonitrile

2-(9H-fluoren-9-yl)acetonitrile

Cat. No.: B8651234
M. Wt: 205.25 g/mol
InChI Key: BNAQKDJXQMYTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-yl)acetonitrile (CAS 121820-25-5) is a chemical compound featuring a nitrile-functionalized acetonitrile group attached to the 9-position of the 9H-fluorene scaffold . With a molecular formula of C21H15N and a molecular weight of 281.35 g/mol, this structure serves as a versatile building block in organic synthesis and materials science research . The fluorene core is a privileged structure in developing advanced materials due to its rigid, planar biphenyl system, which promotes favorable electronic properties and molecular stacking . While specific pharmacological applications for this compound are not fully established in the public literature, derivatives of the fluorene scaffold are actively investigated in medicinal chemistry. For instance, structurally related fluoren-9-ol has been studied for its wake-promoting properties and weak dopamine reuptake inhibition, while various fluorenone derivatives have been designed as selective inhibitors of Sirtuin 2 (SIRT2), a target for cancer therapeutics . Researchers can utilize this nitrile-containing compound as a key synthetic intermediate to construct more complex molecules for evaluating biological activity or material properties. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for use in humans, as diagnostic or therapeutic agents, or for any other commercial or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)acetonitrile

InChI

InChI=1S/C15H11N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2

InChI Key

BNAQKDJXQMYTHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC#N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Pathways for 2-(9H-Fluoren-9-yl)acetonitrile

Direct synthesis methods offer an efficient route to this compound by directly forming the crucial carbon-carbon bond at the C-9 position of the fluorene (B118485) ring.

The direct functionalization of C-H bonds represents an atom-economical approach to synthesize complex molecules. In the context of this compound, this involves the activation of the C-9 proton of fluorene and a C-H bond of acetonitrile (B52724). While specific examples detailing the direct C-H activation of fluorene with acetonitrile to yield this compound are not extensively documented in the provided results, the broader concept of C-H activation of acetonitrile is a well-established strategy in organic synthesis. researchgate.netmdpi.com This approach typically involves the generation of a •CH2CN radical from acetonitrile, which can then engage in coupling reactions. mdpi.com The inherent acidity of the C-9 protons of fluorene makes it a plausible candidate for such transformations. thieme-connect.de

Metal-catalyzed reactions provide a powerful toolkit for the formation of C-C bonds. Copper and iron catalysts have been employed in cyanomethylation reactions where acetonitrile serves as the cyanomethyl source. mdpi.com These reactions often proceed through a radical mechanism, involving the oxidative functionalization of C(sp3)-H bonds. researchgate.netnih.gov For instance, a copper-mediated oxidative dual C-H bond cleavage of an arene and an alkylnitrile has been reported to form a new C(Ar)-C(sp3) bond, which is analogous to the bond required in this compound. researchgate.net The general scheme for such a transformation would involve the reaction of fluorene with acetonitrile in the presence of a metal catalyst and an oxidant.

CatalystOxidantReaction TypeReference
CopperNot specifiedCyanomethylation mdpi.com
Iron (FeCl2)DTBPCyanomethylation mdpi.com
PalladiumNot specifiedC-H Activation/Cyclization researchgate.net

This table showcases catalysts used in related cyanomethylation and C-H activation reactions that could be conceptually applied to the synthesis of this compound.

In a move towards more sustainable and cost-effective synthesis, metal-free protocols have gained significant attention. A notable example is the metal-free cyanomethylenation of sp3 C-H bonds using alkyl nitriles to create quaternary carbon centers. nih.gov This oxidative method is described as operationally simple and compatible with various functional groups, offering a viable pathway to highly functionalized fluorene derivatives. nih.gov Such a protocol could be adapted for the synthesis of this compound from a suitable fluorene precursor.

Derivatization from Fluorene and its Common Precursors

An alternative and more traditional approach involves the modification of fluorene or its readily available derivatives.

The C-9 position of fluorene is particularly reactive due to the acidity of its benzylic protons, making it susceptible to alkylation. thieme-connect.de Conventional methods often utilize a strong base to deprotonate the C-9 position, generating a fluorenyl anion that can then react with an appropriate electrophile. The use of alkyl halides under basic conditions is a common strategy for functionalizing the C-9 position. researchgate.net For the synthesis of this compound, this would involve the reaction of the fluorenyl anion with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile.

More recent advancements have focused on developing highly selective methods for mono-alkylation at the C-9 position to avoid the formation of di-alkylated byproducts. researchgate.netresearchgate.net Aldehyde or ketone-catalyzed dehydrative C-alkylation of fluorenes with alcohols has emerged as a green and practical method for achieving high selectivity in mono-alkylation. researchgate.net

The introduction of the acetonitrile moiety can be achieved through various synthetic precursors. A common method involves the use of haloacetonitriles as the electrophile in alkylation reactions with the fluorenyl anion. Another approach is the nucleophilic substitution of a leaving group at the 9-position of a fluorene derivative with a cyanide salt, followed by further transformation if necessary. For example, 9-bromofluorene (B49992) can serve as a key intermediate. While the direct synthesis of this compound from 9-bromofluorene and a cyanide source is a plausible route, specific examples are not detailed in the provided search results. However, the synthesis of 9-bromo-9-phenylfluorene (B18599) is well-documented and highlights the utility of 9-halo-fluorenes as precursors for further functionalization. orgsyn.org

Precursor 1Precursor 2Reaction TypeProductReference
FluoreneHaloacetonitrileAlkylationThis compoundConceptual
9-BromofluoreneCyanide SourceNucleophilic SubstitutionThis compoundConceptual
FluoreneAlcohol (in presence of aldehyde/ketone catalyst)Dehydrative C-Alkylation9-Monoalkylated Fluorene researchgate.net

This table outlines conceptual and reported pathways for the derivatization of fluorene to introduce the acetonitrile functionality.

Advanced Synthetic Techniques and Reaction Condition Optimization

The synthesis of fluorene-containing compounds often requires meticulous optimization of reaction conditions to achieve high yields and purity. Advanced synthetic techniques play a crucial role in this process, encompassing the selection of appropriate catalysts, solvent systems, and reaction parameters such as temperature and time.

One notable advancement involves the use of indium trichloride (B1173362) (InCl₃) as a catalyst. researchgate.net Research has demonstrated that InCl₃ is highly effective in catalyzing certain transformations leading to fluorene derivatives. researchgate.net The optimization of catalyst loading is critical; a 10 mol% concentration of InCl₃ was found to be optimal for reaction completion. researchgate.net Higher concentrations led to diminished product yields, while lower concentrations resulted in reduced yields. researchgate.net The choice of solvent also significantly impacts the reaction outcome. Among various solvents tested, including methanol, acetonitrile, and tetrahydrofuran (B95107) (THF), ethanol (B145695) proved to be the most effective for this particular transformation. researchgate.net Temperature is another key parameter, with reflux conditions yielding excellent results (90% yield), whereas carrying out the reaction at room temperature resulted in only trace amounts of the desired product. researchgate.net

Another innovative approach involves a catalyst-free intramolecular formal Heck reaction under UV irradiation to produce 9-benzylidene-9H-fluorene derivatives. researchgate.net The optimization of this photochemical reaction involved screening different wavelengths. Irradiation at 313 nm and 254 nm was found to be more effective than at 365 nm. researchgate.net The solvent effect was also studied in this context, with toluene (B28343) being a notable choice. researchgate.net

Silver(I) oxide has been identified as an efficient oxidant in the synthesis of related dihydrobenzofuran neolignans, a process that shares mechanistic features with some fluorene syntheses. scielo.brchemrxiv.org Acetonitrile was found to be a superior solvent for this reaction, providing a good balance between conversion and selectivity. scielo.brchemrxiv.org The reaction time was also optimized, reducing it from 20 hours to 4 hours without a significant impact on the outcome. scielo.brchemrxiv.org

The following interactive data table summarizes the optimization of reaction conditions for a representative synthesis of a fluorene derivative.

ParameterVariationOutcomeReference
Catalyst PTSA, AlCl₃, ZnCl₂, H₃PW₁₂O₄₀, FeCl₃, InCl₃InCl₃ provided the best yield (90%). researchgate.net
Catalyst Loading (InCl₃) < 10 mol%Reduced yield. researchgate.net
10 mol%Optimal yield. researchgate.net
> 10 mol%Diminished yield. researchgate.net
Solvent Methanol, Acetonitrile, THF, EthanolEthanol was the most effective solvent. researchgate.net
Temperature Room TemperatureOnly traces of product detected. researchgate.net
RefluxExcellent yield (90%). researchgate.net
UV Wavelength (for Heck reaction) 365 nm75% recovery of starting material. researchgate.net
313 nm52% NMR yield of product. researchgate.net
254 nmHigher NMR yield than at 313 nm. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for applications where specific stereoisomers are required, such as in the development of chiral materials and pharmaceuticals.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. For instance, the alkylation of α-amino esters with 9-bromo-9-phenylfluorene is a key step in preparing N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are valuable chiral building blocks for asymmetric synthesis. orgsyn.orgorgsyn.org The bulky 9-phenylfluoren-9-yl protecting group provides significant steric hindrance, which can direct the approach of reagents and lead to high diastereoselectivity in subsequent reactions. orgsyn.org

The synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids, which are important monomers for solid-phase synthesis, also highlights stereoselective transformations. nih.gov These methods often involve the initial incorporation of a protected amine followed by selective oxidation. nih.gov

Furthermore, the synthesis of (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionic acid, a non-natural amino acid protecting reagent, demonstrates a stereospecific reaction sequence. google.com This synthesis involves the reaction of Fmoc-protected L-dopa with 2,2-dimethoxypropane (B42991) in the presence of a catalyst like pyridinium (B92312) p-toluenesulfonate in a solvent such as THF. google.com

The table below provides examples of reagents and conditions used in the stereoselective synthesis of fluorene derivatives.

Target Molecule/ClassKey Reagents/CatalystsSolventKey AspectReference
N-(9-Phenylfluoren-9-yl)-α-amino carbonyl compounds9-Bromo-9-phenylfluorene, α-amino esterChloroform/AcetonitrileUse of a chiral protecting group for asymmetric synthesis. orgsyn.orgorgsyn.org
N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acidsGlycosyl azide, TEMPOVariousSelective oxidation to preserve stereochemistry. nih.gov
(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionic acidFmoc-L-dopa, 2,2-dimethoxypropane, Pyridinium p-toluenesulfonateTetrahydrofuran (THF)Stereospecific reaction of a chiral amino acid derivative. google.com

Reactivity, Reaction Mechanisms, and Mechanistic Insights

Acidic Properties of the Methylene (B1212753) Group and Carbanion Generation at C-9

The methylene bridge (C-9) of the fluorene (B118485) ring in 2-(9H-fluoren-9-yl)acetonitrile exhibits notable acidic properties. The hydrogen atoms at this position are significantly more acidic than typical alkane hydrogens. This heightened acidity is attributed to the stability of the resulting conjugate base, the fluorenyl carbanion.

Upon deprotonation by a suitable base, a carbanion is formed at the C-9 position. The stability of this carbanion is a direct consequence of the aromatic nature of the fluorene system. The negative charge is not localized on the C-9 carbon but is delocalized across the two benzene (B151609) rings through resonance. This extensive delocalization distributes the negative charge over the entire π-system, significantly lowering the energy of the anion and thus increasing the acidity of the C-9 protons. The pKa of fluorene itself is approximately 22.6, indicating that a moderately strong base is sufficient to generate the carbanion. acs.org The presence of the electron-withdrawing acetonitrile (B52724) group further enhances the acidity of the C-9 proton, facilitating carbanion formation.

The generation of this stabilized carbanion is a critical first step in many of the reactions involving this compound, serving as a potent nucleophile in various carbon-carbon bond-forming reactions. Carbanions are generally trivalent species with sp3 hybridization, where the lone pair of electrons occupies one of the orbitals. nih.gov

Nucleophilic Reactivity of the Acetonitrile Moiety

The carbanion generated from this compound is a versatile nucleophile. Its reactivity is central to several important organic transformations, including condensation reactions, conjugate additions, and hydrolysis to carboxylic acid derivatives.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. acs.org this compound, possessing an activated methylene group due to the adjacent fluorene ring and nitrile group, is an excellent substrate for this reaction.

In a typical Knoevenagel condensation, the carbanion of this compound, generated in the presence of a weak base like piperidine (B6355638) or pyridine, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. acs.orgnih.gov This initial addition product then undergoes elimination of a water molecule to yield a new carbon-carbon double bond, often resulting in an α,β-unsaturated product. acs.org This method provides a straightforward route to synthesize a variety of dibenzofulvene derivatives. nih.gov The reaction is highly efficient and can often be carried out under mild, environmentally benign conditions, sometimes even without a solvent. nih.gov

Table 1: Examples of Knoevenagel Condensation with this compound

Reactant 1 Reactant 2 (Aldehyde/Ketone) Base Catalyst Product Type
This compound Benzaldehyde Piperidine α,β-Unsaturated Nitrile
This compound Acetone Pyridine α,β-Unsaturated Nitrile
This compound 4-Nitrobenzaldehyde Potassium Fluoride α,β-Unsaturated Nitrile

The Michael addition involves the conjugate (1,4-) addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. nih.govuni.lu The stabilized carbanion derived from this compound serves as an effective Michael donor.

The reaction mechanism proceeds in three main steps: deprotonation to form the enolate (carbanion), conjugate addition of the carbanion to the β-carbon of the electrophilic alkene, and subsequent protonation of the resulting enolate. nih.gov This reaction is a powerful tool for forming new carbon-carbon single bonds. nih.govacs.org The thermodynamic driving force for the reaction is the formation of a stronger C-C single bond at the expense of a weaker C-C double bond. nih.gov A wide range of nucleophiles can participate in conjugate additions, including enolates, amines, and thiols. nih.gov

Table 2: Examples of Michael Addition with this compound

Michael Donor Michael Acceptor Product
This compound Carbanion Methyl Acrylate Methyl 3-(9H-fluoren-9-yl)-4-cyanobutanoate
This compound Carbanion Acrylonitrile 2-(9H-Fluoren-9-yl)pentanedinitrile
This compound Carbanion Methyl Vinyl Ketone 5-(9H-Fluoren-9-yl)-5-cyano-2-pentanone

The nitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid group (-COOH), yielding 2-(9H-fluoren-9-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. bldpharm.comuni.lulumenlearning.com

Under acidic conditions, the nitrile is heated under reflux with an acid such as dilute hydrochloric acid. uni.lulumenlearning.com The reaction proceeds through protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. orgsyn.orgacs.org This initially forms an imidic acid, which then tautomerizes to an amide intermediate. The amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. lumenlearning.comorgsyn.org

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. uni.lulumenlearning.com The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. bldpharm.comorgsyn.org This also proceeds through an amide intermediate, which is then hydrolyzed to the carboxylate salt. orgsyn.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. uni.lulumenlearning.com

Electrophilic and Radical Pathways in this compound Chemistry

While the nucleophilic reactivity stemming from the acidic C-9 proton is dominant, the fluorene moiety can also participate in electrophilic and radical reactions.

The C-9 position of fluorene derivatives is susceptible to radical formation. Radical reactions can be initiated by light or chemical initiators. orgsyn.org For instance, the reaction of fluorene with a strong oxidant can lead to the formation of a radical cation.

Oxidative coupling reactions can occur at the C-9 position. For example, metal-free cross-dehydrogenative coupling (CDC) has been used to synthesize highly substituted fluorenones from 2-(aminomethyl)biphenyls, proceeding through a stabilized radical intermediate that undergoes cyclization. nih.gov While specific studies on the oxidative coupling of this compound are not prevalent, the general reactivity of the fluorene C-9 position suggests its potential involvement in such transformations. The reaction of fluorene with a Ni(III)-hydroxo complex has been shown to proceed via a proton-coupled electron transfer (PCET) mechanism, highlighting the C-H bond's susceptibility to radical activation. acs.org

Radical alkylarylation would involve the formation of a radical at the C-9 position of this compound, which could then add to an aromatic ring. The initiation step would involve the homolytic cleavage of the C-H bond at C-9, often facilitated by a radical initiator. lumenlearning.com The resulting fluorenyl radical could then participate in subsequent propagation steps. The stability of the fluorenyl radical, due to resonance delocalization, makes this a plausible pathway, although specific documented examples for this particular substrate are limited.

Investigations into Reaction Kinetics and Thermodynamic Parameters

The reactivity of this compound is dominated by the acidity of the C9-H proton. Deprotonation at this position results in the formation of a highly stable, orange-colored fluorenyl anion. wikipedia.org This stability is a consequence of the anion's aromatic character, which significantly influences the thermodynamics of its formation.

The kinetics of proton transfer from carbon acids like fluorene derivatives are fundamental to their reaction mechanisms. nih.gov These rates are influenced by the strength of the base used for deprotonation, the solvent, and the temperature. For instance, the decay of the fluorene radical anion to the more stable fluorenyl anion is highly sensitive to the counterion (Li⁺, Na⁺, K⁺, Cs⁺), indicating that ion-pairing plays a crucial role in the kinetics. rsc.org

Table 1: pKa Values of Fluorene and Related Compounds in DMSO
CompoundpKa in DMSOReference
Fluorene22.6 wikipedia.org
9-Phenylfluorene17.9 organicchemistrydata.org
9-Cyanofluorene8.3 organicchemistrydata.org

This table illustrates the significant increase in acidity (lower pKa) upon substitution with an electron-withdrawing cyano group.

Influence of Solvent Systems on Reaction Pathways and Selectivity

The choice of solvent is critical in dictating the reaction pathways and selectivity for reactions involving this compound. The formation and subsequent reactions of the fluorenyl anion are highly dependent on the solvent's properties, such as polarity, proticity, and coordinating ability.

Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (MeCN), are particularly effective at solvating the counter-cation of the base used for deprotonation, thereby promoting the formation of a "naked" and highly reactive fluorenyl anion. The ability to predict pKa values across different solvents is crucial for controlling reactivity. chemrxiv.orgresearchgate.net For example, the pKa of an acid can shift significantly between water, DMSO, and acetonitrile, altering the equilibrium position of the deprotonation step. nih.gov

In the context of nucleophilic attack by the fluorenyl anion, the solvent can influence the rate and outcome. The kinetics of the reaction between nickel(II) ions and 2,2'-bipyridyl, for instance, show significant changes in activation parameters when the composition of methanol-acetonitrile solvent mixtures is varied, highlighting the role of solvent structure. nih.gov Similarly, the nucleophilicity of pyrrolidine (B122466) in methanol-acetonitrile mixtures is non-linear, demonstrating that solvent-solute interactions, such as hydrogen bonding, can dramatically alter reactivity. mdpi.com For the fluorenyl anion, a protic solvent could lead to rapid protonation, quenching its nucleophilicity, whereas a non-coordinating aprotic solvent would preserve its reactivity towards electrophiles.

Table 2: General Influence of Solvent Type on Fluorenyl Anion Reactivity
Solvent TypeCharacteristicsEffect on Fluorenyl Anion Formation/Reactivity
Aprotic Polar (e.g., DMSO, MeCN)High dielectric constant, no acidic protonsPromotes formation of "naked," highly reactive anion; enhances nucleophilicity.
Aprotic Nonpolar (e.g., THF, Dioxane)Low dielectric constant, no acidic protonsSupports anion formation but may lead to ion-pairing, modulating reactivity.
Protic (e.g., Water, Alcohols)Contains acidic protons (e.g., O-H, N-H)Can protonate the anion, shifting equilibrium away from the reactive species.

Studies on Intermediate Species and Transition States

The central intermediate in the reactivity of this compound is the fluorenyl anion . This planar, aromatic species is formed upon deprotonation of the C9 position. wikipedia.orgmdpi.com Its formation is the key step in many synthetic transformations, acting as a potent nucleophile that can react with a variety of electrophiles.

In some reactions, a radical anion may precede the formation of the dianion. For example, the reaction of fluorene with alkali metals at low temperatures first generates the fluorene radical anion, which can be detected by electron spin resonance (e.s.r.) spectroscopy. rsc.org This intermediate subsequently decays to the more stable fluorenyl anion.

The transition state for the deprotonation reaction involves the partial breaking of the C9-H bond and the partial formation of a bond between the proton and the attacking base. The geometry and energy of this transition state are influenced by the solvent, the nature of the base, and steric factors. Theoretical studies using quantum chemical calculations have been employed to map the reaction coordinates and characterize the transition states for reactions involving fluorene derivatives. researchgate.net For proton-coupled electron transfer (PCET) reactions, which may be relevant for this system under certain conditions, the transition state involves the coupled movement of both a proton and an electron. researchgate.netrsc.org The stability of the resulting fluorenyl anion ensures that the activation barrier for proton abstraction is relatively low compared to that of less acidic hydrocarbons.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(9H-fluoren-9-yl)acetonitrile in solution. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment and connectivity of each proton and carbon atom can be mapped out.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the fluorenyl moiety and the aliphatic protons of the acetonitrile (B52724) group. The aromatic region typically shows complex multiplets due to the coupling between adjacent protons. The proton at the 9-position of the fluorene (B118485) ring and the methylene (B1212753) protons of the acetonitrile group also exhibit distinct chemical shifts.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum shows signals for the quaternary carbons of the fluorene ring, the eight aromatic CH carbons, the aliphatic CH carbon at the 9-position, the methylene carbon, and the nitrile carbon. The chemical shifts are influenced by the electron density and the nature of the neighboring atoms. sigmaaldrich.com

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1, H-8~7.8-7.9 (d)C-1, C-8: ~127-128
H-2, H-7~7.4-7.5 (t)C-2, C-7: ~127-128
H-3, H-6~7.3-7.4 (t)C-3, C-6: ~120-121
H-4, H-5~7.6-7.7 (d)C-4, C-5: ~125-126
H-9~4.5-4.6 (t)C-9: ~46-47
CH₂~2.8-2.9 (d)CH₂: ~20-21
CN-CN: ~117-118
C-4a, C-4b-C-4a, C-4b: ~141-142
C-8a, C-9a-C-8a, C-9a: ~143-144

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed. researchgate.netgithub.ioyoutube.comsdsu.edulibretexts.orgharvard.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, this is particularly useful for confirming the coupling between the adjacent aromatic protons on the fluorene rings and the coupling between the H-9 proton and the methylene protons of the acetonitrile group. uni-ruse.bg

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). github.iosdsu.edu This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound. nih.govsci-hub.senih.gov

The FT-IR spectrum is characterized by several key absorption bands. A sharp, intense band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. researchgate.netspectrabase.com The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the fluorene and methylene groups appear just below 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will show several bands due to the C=C stretching vibrations within the aromatic fluorene rings.

The Raman spectrum complements the FT-IR data. The C≡N stretch is also a prominent feature in the Raman spectrum. researchgate.netspectrabase.com Aromatic ring vibrations often give strong signals in Raman spectroscopy, providing further confirmation of the fluorenyl moiety.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C≡NStretching2240 - 2260
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns under ionization. semanticscholar.orgmiamioh.edu

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula (C₁₅H₁₁N).

Electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion peak (M⁺) and several fragment ions. libretexts.org The fragmentation of this compound is expected to be dominated by the stable fluorenyl cation. A primary fragmentation pathway would involve the loss of the acetonitrile radical (•CH₂CN) to form the highly stable 9-fluorenyl cation at m/z 165. This fragment is often the base peak in the spectrum. Further fragmentation of the fluorenyl cation can also occur.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment
205[C₁₅H₁₁N]⁺ (Molecular Ion)
165[C₁₃H₉]⁺ (Fluorenyl cation)

Electronic Spectroscopy: UV-Vis and Fluorescence Studies

Electronic spectroscopy provides insights into the electronic transitions within the this compound molecule.

Detailed Absorption and Emission Characteristics

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the fluorene chromophore. nist.gov Typically, fluorene and its derivatives exhibit strong absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions within the aromatic system. The spectrum is expected to show multiple absorption maxima, characteristic of the fluorene ring system.

Fluorescence spectroscopy reveals the emission properties of the compound. The fluorene moiety is known to be highly fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit a strong fluorescence emission, typically in the near-UV or blue region of the electromagnetic spectrum. The shape and position of the emission band can be influenced by the solvent polarity.

Table 4: General Electronic Spectroscopy Characteristics for a Fluorenyl System

SpectroscopyWavelength Range (nm)Type of Transition
UV-Vis Absorption~260-310π → π
Fluorescence Emission~310-350π → π

Note: The exact wavelengths of absorption and emission maxima can vary based on solvent and substitution.

Information regarding this compound is not available in published scientific literature.

Extensive research has been conducted to gather information on the chemical compound this compound, with a specific focus on its advanced spectroscopic characterization and structural analysis. Despite a thorough search of scientific databases and literature, no specific experimental data could be located for this particular compound concerning time-resolved spectroscopies for excited-state dynamics and photophysics, or single-crystal X-ray diffraction for solid-state molecular conformations and packing.

The inquiry was structured to retrieve detailed research findings, including data suitable for presentation in tabular format, for the following sections:

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Conformations and Packing

While general information on the photophysical properties and crystallographic analysis of various fluorene derivatives is abundant, studies specifically addressing this compound in these contexts appear to be absent from the available scientific record. Searches for computational and theoretical studies on this exact molecule also did not yield any relevant results.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, can provide detailed information about electron distribution, orbital energies, and reactivity, which are crucial for predicting the chemical behavior of 2-(9H-fluoren-9-yl)acetonitrile.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would begin with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. pressbooks.pub The optimization is an iterative process where the forces on each atom are calculated, and the atoms are moved in a direction that minimizes these forces until a stable structure is achieved. pressbooks.pub

Once the optimized geometry is obtained, Frontier Molecular Orbital (FMO) analysis can be performed. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govijcce.ac.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. jmaterenvironsci.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenyl ring system, while the LUMO would likely have significant contributions from the acetonitrile (B52724) group, particularly the π* orbital of the nitrile C≡N bond.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Beyond DFT, other quantum chemical methods can provide further insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without empirical parameters. rsc.org These methods can offer higher accuracy for electronic properties but are computationally more demanding. They would be valuable for benchmarking DFT results and for studying excited states of this compound.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to larger molecular systems or for preliminary, high-throughput screening of properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are employed to study the motion of atoms and molecules over time. iaea.org For this compound, MD simulations can reveal its conformational landscape and how it interacts with other molecules.

The molecule has a degree of flexibility, particularly around the single bond connecting the fluorene (B118485) ring to the acetonitrile group. MD simulations can explore the rotational freedom around this bond and identify the most stable conformations. This is crucial as the conformation can significantly influence the molecule's properties and reactivity. rsc.orgresearchgate.net

Furthermore, MD simulations can model the intermolecular interactions of this compound. sigmaaldrich.com These interactions are governed by forces such as van der Waals forces and dipole-dipole interactions. libretexts.orgbldpharm.comrsc.org The polar nitrile group can participate in dipole-dipole interactions, while the large, aromatic fluorene moiety will be dominated by van der Waals forces. bldpharm.comrsc.org Understanding these interactions is key to predicting the molecule's behavior in different environments, such as in solution or in the solid state.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, key spectroscopic techniques that can be computationally modeled include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. rsc.org These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks in an experimental IR spectrum. For instance, the characteristic C≡N stretching frequency of the nitrile group would be a prominent feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.ir These calculated shifts can aid in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. ijcce.ac.ir This can help in understanding the electronic structure and color properties of the compound.

Computational Parameters for Molecular Design and Predictive Research

Several computational parameters, often referred to as molecular descriptors, can be calculated to predict the physicochemical properties and potential applications of this compound. These are particularly useful in fields like drug discovery and materials science.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the polar surface area of a molecule. It is often used to predict the transport properties of molecules, such as their ability to permeate cell membranes. For this compound, the TPSA would be primarily determined by the nitrogen atom of the nitrile group.

Rotatable Bonds: The number of rotatable bonds is a measure of the conformational flexibility of a molecule.

Table 2: Calculated Molecular Descriptors for a Related Fluorene Derivative (Illustrative)

DescriptorValueReference
Molecular Weight298.30 g/mol nih.gov
XLogP3-AA2.7 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count5 nih.gov
Topological Polar Surface Area75.6 Ų nih.gov

Note: The data in this table is for 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, a related fluorene derivative, as specific data for this compound is not available in public databases. nih.gov This data is provided for illustrative purposes to show the types of parameters that can be calculated.

In Silico Studies of Reaction Mechanisms and Transition State Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, in silico studies can be used to explore various potential reactions, such as the hydrolysis of the nitrile group or reactions at the fluorenyl ring. libretexts.orgchemistrysteps.com

By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. These calculations can provide valuable insights into the feasibility and selectivity of different chemical transformations involving this compound.

Applications in Advanced Materials and Organic Synthesis Research

A Cornerstone in Complex Organic Synthesis

The reactivity of the acetonitrile (B52724) group and the inherent properties of the fluorene (B118485) core make 2-(9H-fluoren-9-yl)acetonitrile a versatile intermediate for constructing intricate molecular architectures.

Precursor for Fluorene-Derived Building Blocks in Fmoc-Related Synthesis Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a base-labile protecting group for amines. researchgate.netnih.gov this compound can be elaborated into a variety of fluorene-containing derivatives that are essential for Fmoc-based strategies. The development of Fmoc chemistry has been a landmark in the chemical synthesis of peptides, enabling the rapid and efficient production of complex biological molecules. researchgate.net The versatility of the Fmoc group allows for a wide range of reaction conditions, representing a truly "orthogonal" protection scheme in bioorganic chemistry. nih.gov

The core structure of this compound provides the foundation for creating specialized Fmoc-protected amino acids and linkers. For instance, derivatives like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-yl)acetic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid highlight the adaptability of the fluorene scaffold in generating chiral building blocks for complex syntheses. bldpharm.comambeed.com The use of acetonitrile as a solvent has also been explored in conjunction with PEG-based resins in solid-phase peptide synthesis, demonstrating its potential to be a good alternative to more common solvents like DMF, especially for coupling hindered amino acids. rawpeg.comresearchgate.net

Synthesis of Novel Heterocyclic Systems and Polycyclic Aromatic Hydrocarbons

The chemical reactivity of this compound extends to the synthesis of diverse heterocyclic compounds and polycyclic aromatic hydrocarbons (PAHs). rsc.orgnih.govresearchgate.net Heterocyclic compounds are integral to pharmaceuticals, natural products, and materials chemistry, making their synthesis a significant area of research. nih.govrsc.org The nitrile functionality in this compound can participate in various cyclization reactions to form nitrogen-containing heterocycles. For example, it can serve as a precursor for synthesizing pyrazolo[3,4-c]-2,7-naphthyridine cores and other fused heterocyclic systems. researchgate.net

Furthermore, the fluorene unit itself is a fundamental polycyclic aromatic hydrocarbon. nih.govresearchgate.net This structural feature allows for the construction of larger, more complex PAHs through reactions such as palladium-catalyzed annulations. rsc.org The synthesis of novel PAHs is driven by their potential applications in organic electronics, where their semiconducting properties are highly dependent on their molecular structure and intermolecular interactions. acs.org The design and synthesis of PAHs, including those derived from rubicene, are of great interest for their potential use in organic field-effect transistors (OFETs) and other electronic devices. rsc.org

Contributions to Advanced Materials Science

The incorporation of the fluorene moiety from this compound into polymers and other materials imparts unique photophysical and electronic properties, making them suitable for a range of high-performance applications.

Integration into Fluorene-Based Polymers and Oligomers for Optoelectronic Applications

Fluorene-based polymers and oligomers are a significant class of materials in the field of optoelectronics. researchgate.netmdpi.com The fluorene unit provides a rigid and planar structure that facilitates π-electron delocalization, leading to desirable electronic and optical properties. gatech.edu Copolymers incorporating fluorene derivatives have been synthesized for applications in various optoelectronic devices, including organic photovoltaics and light-emitting diodes. mdpi.com The synthesis of fluorene-based copolymers, such as those alternating with benzothiadiazole or ethylenedioxythiophene units, allows for the fine-tuning of their electronic and optical properties. gatech.edu

The versatility of fluorene chemistry enables the creation of a wide range of macromolecular nanostructures and nanomaterials. researchgate.net These materials can be processed from solution, offering advantages for large-area and flexible device fabrication. The development of new fluorene-based copolymers continues to be an active area of research, with a focus on achieving high performance and stability in optoelectronic applications. 20.210.105

Development of Conjugated Systems for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The unique electronic properties of fluorene-containing compounds make them excellent candidates for the active layers in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, fluorene-based polymers can act as efficient light-emitting materials, with the color of the emitted light tunable through copolymerization with other monomers. 20.210.105 For instance, the combination of fluorene units with other chromophores has led to the development of highly efficient yellow OLEDs. rsc.org

In OFETs, the high charge carrier mobility of fluorene-based materials is a key advantage. The rigid structure of the fluorene core promotes intermolecular interactions, which are crucial for efficient charge transport. The ability to synthesize and functionalize fluorene-based molecules allows for the design of materials with optimized properties for both p-type and n-type charge transport. mdpi.com

Design and Synthesis of Chemosensors and Fluorescence Probes

The inherent fluorescence of the fluorene moiety makes it an excellent platform for the development of chemosensors and fluorescence probes. nih.govfrontiersin.org These sensors are designed to detect specific ions or molecules through changes in their fluorescence properties. nih.govcam.ac.uk By attaching a specific receptor unit to the fluorene fluorophore, sensors can be created that selectively bind to a target analyte, resulting in a measurable change in the fluorescence signal. cam.ac.uk

For example, fluorene-based chemosensors have been developed for the detection of various metal ions, such as Zn2+. cam.ac.ukepa.gov The design of these sensors often relies on mechanisms like photoinduced electron transfer (PET), where the binding of the analyte modulates the fluorescence quenching of the fluorene core. cam.ac.uk The development of new fluorescent probes is crucial for applications in biological imaging and environmental monitoring, where high sensitivity and selectivity are required. nih.govfrontiersin.org

Engineering of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical data storage, telecommunications, and optical switching. The design of organic NLO materials often centers on creating molecules with significant hyperpolarizability, typically achieved through the integration of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

While the fluorene moiety is a common building block in the synthesis of various NLO-active chromophores due to its rigid and planar structure that facilitates π-electron delocalization, specific research detailing the use of this compound in the engineering of NLO materials is not readily found in the surveyed literature. The focus in the field has predominantly been on fluorene derivatives functionalized at the 2, 7, and 9 positions to create effective "push-pull" systems. For instance, studies have explored chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, where the fluorene core is modified with donor and acceptor groups to enhance NLO properties. nih.govacs.org However, the direct incorporation or role of this compound as a primary component or precursor in these advanced materials is not explicitly detailed.

Research AreaCompound FocusKey Findings
Nonlinear Optical MaterialsFluorene-based chromophoresThe fluorene unit is a valuable component in NLO materials, but research has centered on derivatives other than this compound.

Applications in Catalysis Research and Ligand Design

In the realm of catalysis, the design of organic ligands is paramount for controlling the activity and selectivity of metal catalysts. The structural and electronic properties of a ligand dictate the performance of the resulting catalytic system.

The fluorene framework has been incorporated into various ligand structures for applications in catalysis. These applications often leverage the rigid backbone of fluorene to create well-defined coordination environments around a metal center. However, based on the available scientific literature, the specific use of this compound as a ligand or as a precursor in the design of ligands for catalytic research is not well-documented. Research in this area tends to focus on more complex fluorenyl-based structures, such as those used in the synthesis of cyclo-9,9-dimethyl-2,7-fluorenes mediated by platinum complexes, or fluorene derivatives functionalized to act as electron donors in Ziegler-Natta catalyst systems. nih.govgoogle.com

Field of ResearchCompound ApplicationStatus in Literature
Catalysis and Ligand DesignThis compoundThe application of this specific compound as a ligand or in ligand design is not prominently featured in the reviewed scientific literature.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of fluorene (B118485) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary challenge is the development of greener synthetic routes to 2-(9H-fluoren-9-yl)acetonitrile. Future research should focus on methodologies that improve efficiency and environmental compatibility. researchgate.net

Key areas for investigation include:

Catalytic C-H Functionalization: Direct functionalization of the C-9 position of fluorene with an acetonitrile (B52724) group would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Aerobic Oxidation: The use of air as a green oxidant, which has been shown to be effective for converting 9H-fluorenes to 9-fluorenones, could be adapted for other transformations, minimizing the use of chemical oxidants. rsc.org

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors could enhance safety, improve reproducibility, and allow for more efficient scaling.

Biocatalysis: Exploring enzymatic pathways for the synthesis could offer high selectivity under mild conditions, representing a significant step towards sustainable production.

Synthetic Strategy Potential Advantage Research Challenge
Direct C-9 CyanoalkylationMaximizes atom economy; reduces steps.Developing selective catalysts and overcoming the steric hindrance of the fluorene moiety.
Green Oxidation ConditionsUses air as the oxidant; environmentally benign. rsc.orgAdapting oxidation for C-C bond formation rather than ketone formation. rsc.org
Mechanochemical SynthesisReduces or eliminates the need for bulk solvents.Ensuring complete reaction and scalability for industrial applications.
Flow-Based SynthesisImproved heat and mass transfer, enhanced safety.Optimizing reaction parameters and handling potential solid byproducts in-line.

Exploration of Novel Reactivity Modes and Transformations of the Acetonitrile Group

The acetonitrile group is a versatile functional group capable of a wide range of chemical transformations. ineos.com While its role in this compound chemistry is established, exploring its untapped reactivity is a promising research direction. The nitrile group can act as a "warhead" in covalent drug discovery, reacting with biological nucleophiles like cysteine. nih.gov

Future work should explore:

Decarboxylative Functionalization: Transforming the nitrile into a carboxylic acid, followed by decarboxylative cross-coupling reactions to introduce novel substituents at the methylene (B1212753) bridge.

Cycloaddition Reactions: Utilizing the nitrile group as a dienophile or dipolarophile in [4+2] or [3+2] cycloaddition reactions to construct complex heterocyclic systems fused to the fluorene core.

Metal-Catalyzed Transformations: Expanding beyond simple hydrolysis to include metal-catalyzed additions to the C≡N triple bond, leading to the formation of unique organometallic complexes or functional groups.

Covalent Modification: Investigating the reactivity of the nitrile group with biological macromolecules, which could be valuable for developing probes or therapeutic agents. nih.gov

Transformation Type Potential Product Class Example Reaction
HydrolysisCarboxylic Acids, Amides ineos.comAcid- or base-catalyzed hydrolysis
ReductionAmines ineos.comCatalytic hydrogenation
Addition ReactionsAmidines, Imines ineos.comAddition of amines or organometallic reagents
CycloadditionsHeterocycles (e.g., Tetrazoles)Reaction with azides
Covalent TargetingThioimidates nih.govReaction with cysteine residues in proteins nih.gov

Integration into Hybrid Materials and Nanostructures for Enhanced Functionality

The fluorene core is well-known for its use in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials. researchgate.netnih.gov Integrating this compound into more complex architectures could yield materials with superior or novel properties.

Unresolved challenges include:

Polymer Synthesis: Developing polymerization methods where the this compound unit is incorporated into polymer backbones or as a pendant group to create functional polymers for electronics or sensing.

Nanoparticle Functionalization: Grafting the molecule onto the surface of inorganic nanoparticles (e.g., gold, quantum dots) to create organic-inorganic hybrid materials. researchgate.net This could combine the optical properties of the fluorene with the unique physical properties of the nanoparticle core. researchgate.net

Self-Assembled Monolayers (SAMs): Designing derivatives that can form ordered monolayers on surfaces, enabling the fabrication of molecular electronic devices.

Nanofiber Development: Using techniques like electrospinning to create nanofibers from polymers containing the fluorene acetonitrile moiety, which could have applications in catalysis and biosensing. researchgate.net

Advanced Mechanistic Investigations Using State-of-the-Art Analytical Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For reactions involving this compound, detailed mechanistic studies are often lacking.

Future research should employ:

In-situ Spectroscopy: Using techniques like NMR and IR spectroscopy to monitor reactions in real-time, identifying transient intermediates and clarifying reaction pathways.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of catalysts and reagents on reaction rates.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) to trace the fate of atoms throughout a reaction mechanism.

Mass Spectrometry: Employing advanced mass spectrometry techniques to detect and characterize reactive intermediates and products, as was done to establish the structure of fluorene-based compounds. acs.org

Expansion of Computational and Theoretical Studies for Predictive Modeling

Computational chemistry offers a powerful tool for predicting molecular properties and reaction outcomes, potentially reducing the need for extensive empirical screening. nih.gov For fluorene-based systems, theoretical studies have already been used to corroborate experimental findings in nonlinear optics. nih.gov

Key areas for expansion include:

Reactivity Prediction: Using Density Functional Theory (DFT) to calculate activation energies for potential reactions, thereby predicting the feasibility of novel transformations of the acetonitrile group. nih.gov

Property Simulation: Modeling the photophysical and electronic properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of new materials derived from this compound.

Mechanism Elucidation: Simulating reaction pathways to support or challenge proposed mechanisms derived from experimental data.

Molecular Dynamics: Simulating the behavior of these molecules in complex environments, such as within a polymer matrix or at an interface, to predict material properties.

Computational Method Target Property/Investigation Potential Impact
Density Functional Theory (DFT)Reaction activation energies nih.gov, electronic structurePredicts reactivity and guides synthetic efforts. nih.gov
Time-Dependent DFT (TD-DFT)UV-Vis and fluorescence spectraPredicts optical properties for materials design.
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsUnderstands bulk material properties and self-assembly.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds and non-covalent interactionsProvides deeper insight into molecular stability and structure.

Addressing Scalability and Industrial Relevance in Academic Synthesis

A significant gap often exists between synthesizing a compound in a university laboratory and its viable production on an industrial scale. Addressing this challenge early in the research process is crucial for the practical application of this compound and its derivatives. The industrial synthesis of other nitriles, such as hydroxyacetonitrile, has overcome challenges related to cost, safety, and waste, offering valuable lessons. google.com

Future work must consider:

Cost-Effective Reagents: Moving away from expensive catalysts and reagents towards cheaper, more abundant alternatives.

Process Optimization: Focusing on maximizing yield while minimizing reaction time and energy consumption.

Purification Strategies: Developing purification methods, such as crystallization or extraction, that are more amenable to large-scale operations than column chromatography.

Safety Assessment: Evaluating the hazards associated with the synthesis and handling of intermediates and final products on a larger scale.

By systematically addressing these research directions and unresolved challenges, the scientific community can fully exploit the potential of this compound as a valuable component in the development of next-generation materials and chemical technologies.

Q & A

Basic: What are the established synthetic routes for 2-(9H-fluoren-9-yl)acetonitrile, and how can reaction purity be optimized?

The synthesis of fluorenyl derivatives often involves nucleophilic substitution or condensation reactions. For example, bromination of 9H-fluorene followed by cyanoethylation via Michael addition with acrylonitrile is a plausible route, as seen in analogous syntheses of fluorenyl probes . Key steps include:

  • Bromination : Using N-bromosuccinimide (NBS) in propylene carbonate to introduce reactive halide groups.
  • Cyanoethylation : Controlled addition of acrylonitrile under basic catalysis (e.g., Triton B) to form the acetonitrile moiety.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity.

To optimize purity, monitor reaction progress via TLC and employ inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model electronic properties such as:

  • Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites by analyzing HOMO-LUMO gaps.
  • Charge Distribution : Electrostatic potential maps reveal electron-deficient regions prone to nucleophilic attack (e.g., the fluorenyl α-carbon adjacent to the nitrile group).

For example, studies on similar fluorenyl compounds show that steric hindrance from the fluorene moiety directs reactivity toward the nitrile group, making it a viable site for further functionalization .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

TechniqueApplicationKey Data
NMR Confirm structure and purity1H^1H: δ 3.1–3.3 ppm (methylene protons adjacent to nitrile); 13C^{13}C: ~120 ppm (C≡N) .
Mass Spectrometry Determine molecular weightESI-MS: [M+H]+^+ peak at m/z 217.1 (C15_{15}H11_{11}N) .
HPLC Assess purityRetention time comparison against standards; >98% purity required for synthetic intermediates .

Advanced: How can researchers resolve crystallographic data discrepancies in fluorenyl derivatives?

Crystallographic challenges (e.g., twinning or disorder in the fluorenyl group) require advanced refinement tools:

  • SHELXL : Use rigid-body constraints for the fluorenyl core and isotropic displacement parameters for nitrile groups .
  • TWINLAW : Apply for twinned crystals to resolve overlapping reflections.

For example, SHELX software has been successfully employed to refine high-resolution structures of Fmoc-protected compounds, ensuring accurate bond-length validation (<0.01 Å error) .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Common side reactions include nitrile hydrolysis or fluorenyl ring oxidation. Mitigation strategies:

  • Low-Temperature Conditions : Perform reactions at −78°C (dry ice/acetone bath) to suppress hydrolysis .
  • Catalyst Selection : Use Pd0^0 catalysts (e.g., Pd2_2(dba)3_3) for selective cross-couplings without altering the nitrile group .
  • Protection/Deprotection : Temporarily protect reactive sites with tert-butoxycarbonyl (Boc) groups, later removed under acidic conditions .

Basic: What protocols ensure safe handling of air-sensitive intermediates in this compound synthesis?

  • Schlenk Line Techniques : Transfer moisture-sensitive reagents under inert gas (argon/nitrogen).
  • Glovebox Use : For weighing and reacting pyrophoric organometallic reagents.
  • Quenching Protocols : Neutralize reactive byproducts (e.g., Grignard reagents) with saturated NH4_4Cl before aqueous workup .

Advanced: How does steric and electronic tuning influence the biological activity of fluorenyl-acetonitrile derivatives?

Structural modifications impact interactions with biological targets:

  • Steric Effects : Bulky substituents on the fluorenyl ring reduce nonspecific binding to hydrophobic enzyme pockets.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitrile) enhance hydrogen-bonding with catalytic residues, as observed in enzyme inhibition studies .

For instance, replacing the nitrile with a carboxylic acid in analogs increases solubility but reduces membrane permeability, highlighting the nitrile’s dual role in reactivity and bioavailability .

Basic: What are the stability considerations for storing this compound?

  • Storage Conditions : −20°C under argon in amber vials to prevent photodegradation.
  • Decomposition Signs : Yellowing indicates oxidation; monitor via HPLC.
  • Shelf Life : Typically ≥2 years when stored properly, as per stability studies on related fluorenyl compounds .

Advanced: How can kinetic studies elucidate reaction mechanisms involving this compound?

  • Stopped-Flow UV/Vis : Monitor intermediate formation in real-time (e.g., enolate formation during Michael addition).
  • Isotopic Labeling : 13C^{13}C-labeled nitrile groups track reaction pathways via NMR.
  • Arrhenius Analysis : Calculate activation energies to distinguish between concerted and stepwise mechanisms .

Advanced: What are the limitations of current synthetic methodologies for this compound, and how can they be addressed?

LimitationSolution
Low yield in cyanoethylationOptimize Triton B catalyst concentration (5–10 mol%) .
Purification challengesUse reverse-phase HPLC with C18 columns for polar byproducts .
Scalability issuesTransition from batch to flow chemistry for improved heat/mass transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.